
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate, also known as DIP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DIP is a derivative of indole, an important organic compound that is widely distributed in nature, and has been found to exhibit a wide range of biological activities. The purpose of
作用机制
The mechanism of action of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is complex and varies depending on the biological system being studied. In general, this compound has been found to interact with various cellular components, such as enzymes, proteins, and DNA, and to modulate their activity. For example, this compound has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, by binding to their active sites. This compound has also been found to bind to DNA and to induce strand breaks, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the biological system being studied. For example, this compound has been found to induce apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to scavenge free radicals. This compound has also been found to modulate the activity of various enzymes and proteins, and to affect the expression of genes involved in various biological processes.
实验室实验的优点和局限性
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has several advantages for lab experiments. It is easy to synthesize, and the yield can be optimized by adjusting the reaction parameters. This compound is also stable under normal lab conditions and has a long shelf life. In addition, this compound is relatively inexpensive compared to other fluorescent probes and ligands. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. This compound can also exhibit non-specific binding to other cellular components, which can interfere with the interpretation of experimental results.
未来方向
There are several future directions for the study of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate. One direction is to study the structure-activity relationship of this compound and to design more potent derivatives with improved biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its potential as a therapeutic agent. Furthermore, the use of this compound as a fluorescent probe and ligand can be expanded to other biological systems, such as plants and animals. Finally, the development of new synthetic methods for this compound can lead to the discovery of new derivatives with novel biological activities.
合成方法
The synthesis of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, to yield this compound as the final product. The reaction can be carried out under mild conditions, and the yield of this compound can be optimized by adjusting the reaction parameters, such as the reaction time, temperature, and solvent.
科学研究应用
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant activities. This compound has also been used as a fluorescent probe to detect metal ions and as a ligand to synthesize metal complexes. In addition, this compound has been used to study the mechanism of action of various biological processes, such as enzyme inhibition, protein-protein interactions, and DNA binding.
属性
| 10184-96-0 | |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-10,17H,3-4H2,1-2H3 |
InChI 键 |
PFJFOJBUEHKUCE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
| 10184-96-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



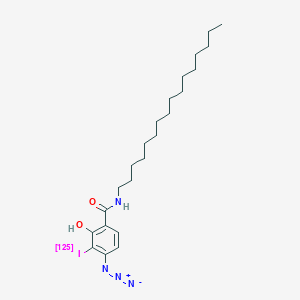
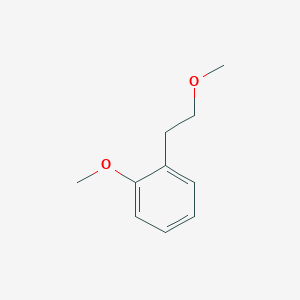
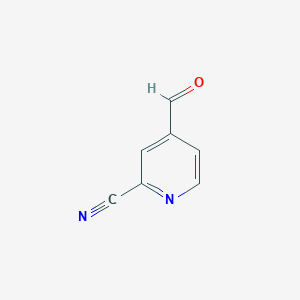
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

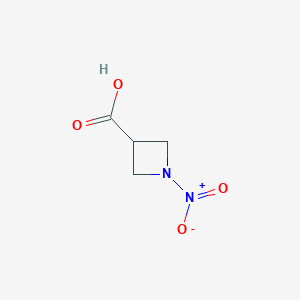

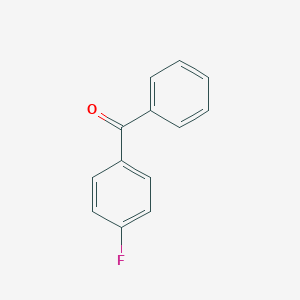

![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
